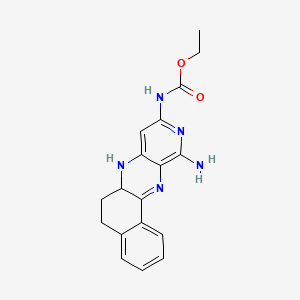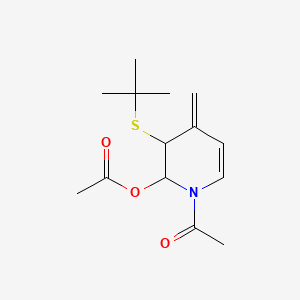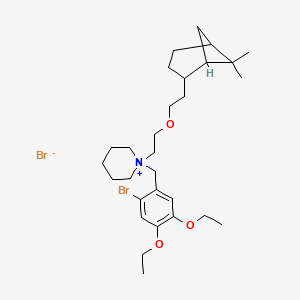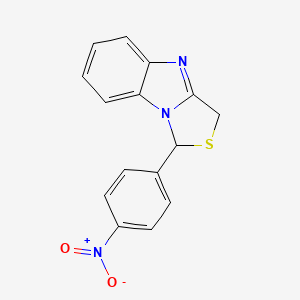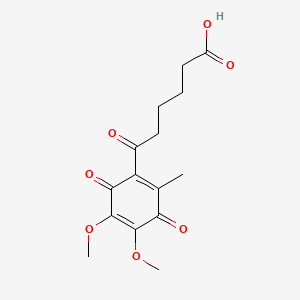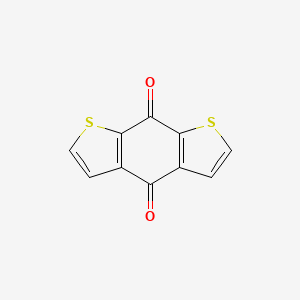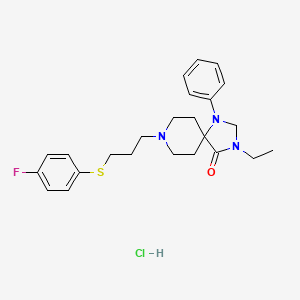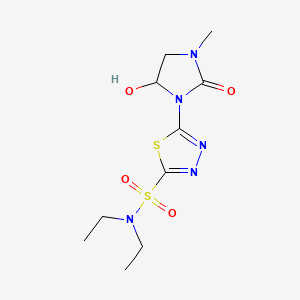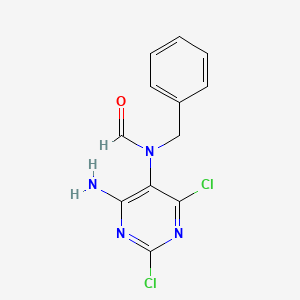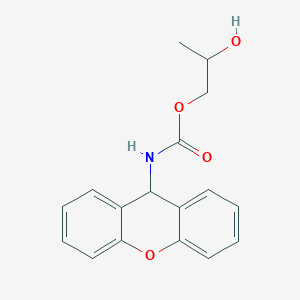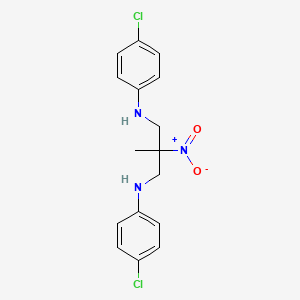
(2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is a complex organic molecule characterized by the presence of chloroaniline groups and a hydroxyazane oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide typically involves multiple steps:
-
Formation of the Chloroaniline Derivative: : The initial step involves the preparation of 4-chloroaniline through the chlorination of aniline. This reaction is usually carried out using chlorine gas or sodium hypochlorite in the presence of a catalyst.
-
Alkylation: : The 4-chloroaniline is then subjected to alkylation using a suitable alkylating agent such as methyl iodide or ethyl bromide to introduce the methyl group at the nitrogen atom.
-
Formation of the Hydroxyazane Oxide: : The final step involves the oxidation of the alkylated product to form the hydroxyazane oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxyazane oxide group can undergo further oxidation to form more complex oxides.
-
Reduction: : The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of higher oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A simpler analogue with similar reactivity but lacking the hydroxyazane oxide group.
2,6-Dibromo-4-chloroaniline: Another chloroaniline derivative with different halogen substitutions.
4-Bromo-2-chloroaniline: A compound with similar structural features but different halogen positions.
Uniqueness
The uniqueness of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide lies in its combination of chloroaniline groups and the hydroxyazane oxide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5409-61-0 |
|---|---|
Molekularformel |
C16H17Cl2N3O2 |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
N,N'-bis(4-chlorophenyl)-2-methyl-2-nitropropane-1,3-diamine |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-16(21(22)23,10-19-14-6-2-12(17)3-7-14)11-20-15-8-4-13(18)5-9-15/h2-9,19-20H,10-11H2,1H3 |
InChI-Schlüssel |
HBBMRZZBXBDGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=C(C=C1)Cl)(CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


